

sitravatinib cross-resistance patterns with other TKIs

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Compound Focus: Sitravatinib

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Sitravatinib Cross-Resistance & Sensitivity Profile

Context / Cancer Type	TKI(s) Resistance is Developed To	Observation with Sitravatinib	Implication / Proposed Mechanism
Soft Tissue Sarcoma (Preclinical) [1] [2]	Pazopanib, Regorafenib, Anlotinib	Cross-resistance observed; resistant cells were not inhibited by sitravatinib.	Resistance to one multi-target TKI (mTKI) conferred cross-resistance to others, suggesting shared resistance pathways.
Soft Tissue Sarcoma (Preclinical) [1] [2]	Sitravatinib	Resistant cells developed collateral sensitivity to the FGFR inhibitor Infigratinib.	Resistance to sitravatinib can rewire signaling networks, creating new drug vulnerabilities (evolutionary trade-off).
Various Cancers (Breast, Kidney) (Preclinical) [3] [4]	Sunitinib, Axitinib	Enhanced efficacy of sitravatinib against tumors resistant to prior antiangiogenic TKIs.	Resistant tumors upregulated alternative pathways (e.g., MET, AXL, Ephrins) that are effectively blocked by sitravatinib's broad target profile.

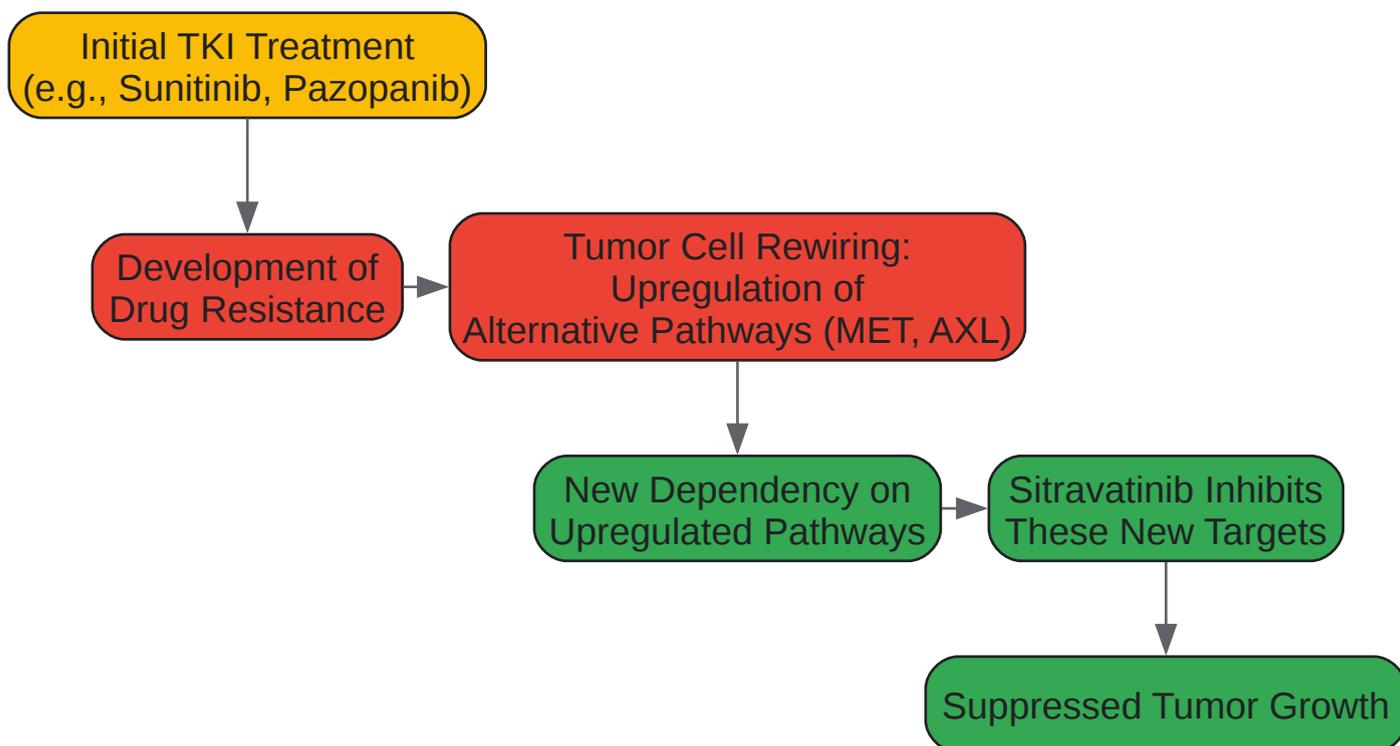
Experimental Evidence and Workflows

The findings in the table are supported by the following key experimental data:

- **Cross-Resistance in Sarcomas:** The study showing cross-resistance between mTKIs used **in vitro models** of soft tissue sarcoma (e.g., A204 and G402 cell lines). Researchers developed resistance by long-term dose escalation with pazopanib, regorafenib, **sitravatinib**, or anlotinib. They then performed **dose-response and colony formation assays**, demonstrating that cells resistant to one mTKI were also resistant to the others. Molecular analysis revealed a convergent mechanism involving the loss of PDGFRA expression [2].
- **Collateral Sensitivity:** The discovery of collateral sensitivity to imatinib emerged from the same sarcoma models. After establishing **sitravatinib**-resistant sublines, researchers conducted **high-throughput drug screens** to identify alternative agents that would be effective. This led to the identification of FGFR inhibition as a new vulnerability, a phenomenon known as **collateral sensitivity** [1] [2].
- **Enhanced Efficacy in Resistant Models:** The evidence for **sitravatinib**'s enhanced effect after sunitinib or axitinib resistance comes from **transcriptomic analysis** of resistant mouse and human cell lines (e.g., breast carcinoma LM2-4, kidney carcinoma RENCA). This analysis showed that multiple targets of **sitravatinib** (MET, AXL, Eph receptors) were upregulated in resistant cells. Subsequent **in vitro anti-proliferation assays** and **in vivo mouse models** (measuring primary tumor growth and metastasis after surgery) confirmed **sitravatinib**'s potent activity in this setting [3] [4].

Conceptual Workflow: From TKI Resistance to Sitravatinib Response

The diagram below illustrates the conceptual process explored in these studies, where resistance to one TKI can create a vulnerability that **sitravatinib** is positioned to target.



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Interpretation and Research Gaps

The available data suggests that **sitravatinib**'s cross-resistance profile is complex and context-dependent:

- **Negative Cross-Resistance:** In some settings, **sitravatinib** may avoid cross-resistance or even have enhanced efficacy against tumors resistant to other antiangiogenic TKIs (like sunitinib and axitinib). This is likely due to its ability to simultaneously block a wide array of tyrosine kinases, including those that tumors use as escape routes [3] [4].
- **Positive Cross-Resistance:** In other contexts, such as soft tissue sarcomas driven by PDGFRA, resistance to an entire class of multi-target TKIs (including **sitravatinib**) can develop, closing that therapeutic avenue [2].
- **Key Gap:** The search results do not provide a direct "cross-resistance comparison guide" between **sitravatinib** and many other specific TKIs (e.g., imatinib, dasatinib, erlotinib, etc.). The evidence is largely confined to the patterns described above.

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